Superior Potency in NCI-H460 Lung Cancer Cells vs. Analog 17o
Microtubule inhibitor 4 (compound 2) demonstrates a 3.5-fold lower IC50 than its close analog 17o (Microtubule inhibitor 6) in NCI-H460 cells, reflecting enhanced antiproliferative potency [1].
| Evidence Dimension | Cytotoxicity (IC50) in NCI-H460 cells |
|---|---|
| Target Compound Data | 4.0 nM |
| Comparator Or Baseline | Microtubule inhibitor 6 (compound 17o): 14.0 nM |
| Quantified Difference | 3.5-fold lower IC50 |
| Conditions | NCI-H460 human non-small cell lung cancer cell line; viability assay (presumed MTT or similar, per primary reference) |
Why This Matters
This demonstrates that even within a structurally related series, small changes in substituents confer significant potency advantages, making Microtubule inhibitor 4 a more potent tool compound for cellular studies in lung cancer models.
- [1] Ding Z, et al. Structure-based design and synthesis of novel furan-diketopiperazine-type derivatives as potent microtubule inhibitors for treating cancer. Bioorg Med Chem. 2020 May 15;28(10):115435. View Source
